6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound belongs to the class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives, which are characterized by a bicyclic thiophene core fused with a cyclohexene ring. The structure includes a 6-methyl substituent on the cyclohexene ring and a 2-methylphenoxy acetyl group attached to the amino functionality at position 2 of the benzothiophene core. These modifications are critical for modulating biological activity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .
Properties
IUPAC Name |
6-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11-7-8-13-15(9-11)25-19(17(13)18(20)23)21-16(22)10-24-14-6-4-3-5-12(14)2/h3-6,11H,7-10H2,1-2H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBZTZGOQRHUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , with the CAS number 302577-23-7, is a synthetic derivative of benzothiophene that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23NO4S
- Molecular Weight : 373.47 g/mol
- Structure : The compound features a benzothiophene core substituted with a methyl group and an acetamido group linked to a phenoxy moiety.
1. Dopamine Receptor Modulation
Research indicates that compounds related to benzothiophene derivatives can exhibit activity at dopamine receptors. Specifically, studies on similar compounds have shown that they can act as selective agonists for dopamine receptors, particularly D3 receptors. This modulation may influence various neurological pathways and could be relevant in treating disorders such as Parkinson's disease and schizophrenia .
2. Anti-inflammatory Effects
Benzothiophene derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammatory responses .
3. Antitumor Activity
Some benzothiophene derivatives have shown promise in anticancer research. For instance, studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways . The specific activity of this compound in this context remains to be fully elucidated.
Table 1: Summary of Biological Activities
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The structural similarity to known receptor ligands suggests potential binding to dopamine receptors.
- Cytokine Modulation : The compound may influence immune responses by modulating cytokine levels.
- Cell Cycle Regulation : Its effects on cancer cells could involve disruption of normal cell cycle progression.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Phenoxy Acetyl vs.
- Position 6 Substituents : Methyl (target) vs. ethyl (CAS 354995-56-5) groups influence steric hindrance and metabolic stability. Ethyl may enhance lipophilicity but reduce solubility .
- Schiff Base Derivatives : Compounds like II in replace the acetyl group with a Schiff base, which can alter redox properties and bioavailability.
Physicochemical and Pharmacological Properties
Table 2: Comparative Pharmacological Data
Notes:
- *LogP for the target compound is estimated based on structural similarity to and .
- The sulfonyl-containing analog () demonstrates potent kinase inhibition, likely due to strong hydrogen bonding with ATP-binding pockets.
- Antimicrobial activity in and correlates with the presence of heterocyclic or imidazole-thioether groups, which disrupt microbial membranes or enzymes.
Q & A
What are the key challenges in synthesizing 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction conditions be optimized?
Level: Advanced
Methodological Answer:
Synthesis involves multi-step organic reactions, including cyclization, acylation, and purification. A critical challenge is achieving regioselective acylation of the tetrahydrobenzothiophene core. For example, intermediates like tetrahydrobenzothiophene-3-carboxylate derivatives often require nitrogen protection during acylation to prevent side reactions (e.g., oxidation of the thiophene ring) . Optimization includes:
- Temperature control : Refluxing in dry CH₂Cl₂ under nitrogen to stabilize reactive intermediates.
- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate high-purity products (67–85% yields) .
- Catalysis : Use of coupling agents (e.g., DCC/DMAP) for amide bond formation to enhance efficiency .
How can researchers resolve contradictions in NMR data for this compound’s structural confirmation?
Level: Advanced
Methodological Answer:
Discrepancies in NMR signals (e.g., overlapping proton environments in the tetrahydrobenzothiophene ring) can arise due to dynamic conformational changes. Strategies include:
- Variable-temperature NMR : To distinguish between axial/equatorial protons in the tetrahydro ring.
- 2D NMR techniques (HSQC, HMBC): For unambiguous assignment of quaternary carbons and amide linkages. For example, HMBC correlations between the acetyl carbonyl (δ ~170 ppm) and adjacent NH protons confirm acylation .
- Computational validation : Density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Level: Basic
Methodological Answer:
Initial screening should focus on target-specific assays:
- Enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled assays for oxidoreductases) with IC₅₀ determination. Benzothiophene derivatives are known to modulate kinase or protease activity .
- Cellular viability : MTT assays in cancer cell lines (e.g., HCT-116 or HeLa) to assess antiproliferative effects.
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated probes.
How does the 2-methylphenoxyacetyl group influence the compound’s pharmacokinetic properties?
Level: Advanced
Methodological Answer:
The 2-methylphenoxyacetyl moiety enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility. Methodological approaches to study this include:
- PAMPA assay : To predict passive diffusion across biological membranes.
- Metabolic stability : Liver microsome assays (human/rat) with LC-MS analysis to identify oxidative metabolites (e.g., demethylation of the phenoxy group) .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) for in vivo administration .
What strategies can address low yields in the final amidation step?
Level: Advanced
Methodological Answer:
Low yields (<50%) in amidation often result from steric hindrance or poor nucleophilicity of the amine. Solutions include:
- Activated esters : Use of pentafluorophenyl (PFP) esters to enhance reactivity .
- Microwave-assisted synthesis : Reduced reaction time (20–30 minutes vs. overnight) and improved homogeneity .
- Solvent optimization : Switching from CH₂Cl₂ to DMF to solubilize polar intermediates .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Level: Advanced
Methodological Answer:
Advanced validation requires orthogonal approaches:
- CRISPR-Cas9 knockouts : Target gene deletion in cell lines to confirm on-target effects.
- Thermal proteome profiling (TPP) : To identify engaged proteins by monitoring thermal stability shifts .
- In vivo models : Xenograft studies in immunocompromised mice, with pharmacokinetic/pharmacodynamic (PK/PD) correlation via LC-MS/MS .
What analytical techniques are critical for purity assessment?
Level: Basic
Methodological Answer:
- HPLC-UV/ELSD : Purity >95% with C18 columns and acetonitrile/water gradients.
- Elemental analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 457.18) .
How can computational tools aid in designing derivatives with improved activity?
Level: Advanced
Methodological Answer:
- Molecular docking : AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 or EGFR).
- QSAR modeling : 3D descriptors (e.g., CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity .
- ADMET prediction : SwissADME or ADMETLab to optimize bioavailability and toxicity profiles .
Table 1. Key Spectral Data for Structural Confirmation
What are common pitfalls in interpreting biological data for this compound?
Level: Advanced
Methodological Answer:
- Off-target effects : Counteract with counter-screening panels (e.g., Eurofins CEREP).
- Aggregation artifacts : Use dynamic light scattering (DLS) to detect nanoaggregates at >10 µM concentrations.
- Cytotoxicity masking : Normalize activity data to cell viability (e.g., ATP-based assays) .
How to design a robust SAR study for this compound?
Level: Advanced
Methodological Answer:
Focus on systematic modifications:
- Core structure : Vary substituents on the tetrahydrobenzothiophene (e.g., 6-methyl vs. 6-tert-butyl) .
- Acyl group : Replace 2-methylphenoxyacetyl with heteroaromatic acyl groups (e.g., thiazole-5-carbonyl) .
- Bioisosteres : Sulfone replacement of the thiophene ring to modulate electronic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
